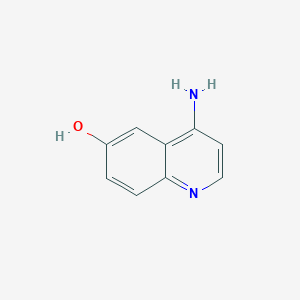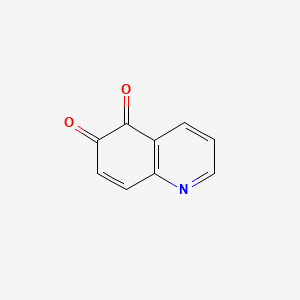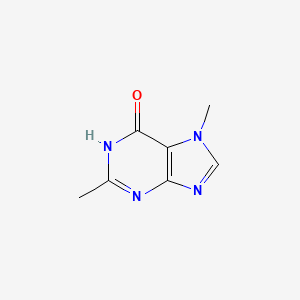
2-Chloro-4-hydroxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxynicotinaldehyde typically involves the chlorination of 4-hydroxynicotinaldehyde. One common method includes the reaction of 4-hydroxynicotinaldehyde with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-4-hydroxynicotinic acid.
Reduction: 2-Chloro-4-hydroxy-3-pyridinemethanol.
Substitution: 2-Amino-4-hydroxynicotinaldehyde or 2-Thio-4-hydroxynicotinaldehyde.
Applications De Recherche Scientifique
2-Chloro-4-hydroxynicotinaldehyde has several applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-hydroxynicotinaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards molecular targets
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2-Chloro-4-hydroxyquinoline: Contains a quinoline ring, offering different electronic properties.
2-Chloro-4-hydroxycinnamaldehyde: Features a cinnamaldehyde backbone, providing different reactivity.
Uniqueness
2-Chloro-4-hydroxynicotinaldehyde is unique due to its combination of a pyridine ring with both chlorine and hydroxyl substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and biological interactions .
Propriétés
Formule moléculaire |
C6H4ClNO2 |
|---|---|
Poids moléculaire |
157.55 g/mol |
Nom IUPAC |
2-chloro-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H,8,10) |
Clé InChI |
MWYNHWODAXORNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C(C1=O)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)


![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)



![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)


![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
